molecular formula C18H27NO2S B5027095 N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide

N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide

Cat. No.: B5027095
M. Wt: 321.5 g/mol
InChI Key: LSVLRBNXWVLFMD-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide is an organic compound that features a butoxyphenyl group and a cyclohexylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-butoxyphenyl)-2-cyclohexylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-2-3-13-21-16-11-9-15(10-12-16)19-18(20)14-22-17-7-5-4-6-8-17/h9-12,17H,2-8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVLRBNXWVLFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide typically involves the reaction of 4-butoxyaniline with 2-chloro-N-(cyclohexylsulfanyl)acetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or cyclohexylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: Lacks the cyclohexylsulfanyl group, making it less versatile in certain reactions.

    N-(4-butoxyphenyl)-4-phenyl-1-piperazinecarbothioamide: Contains a piperazine ring, which may confer different biological activities.

Uniqueness

N-(4-butoxyphenyl)-2-(cyclohexylsulfanyl)acetamide is unique due to the presence of both butoxyphenyl and cyclohexylsulfanyl groups, which provide distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various research fields.

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